2,2,2-Trifluoroethyl phosphate
Overview
Description
2,2,2-Trifluoroethyl phosphate is an organophosphorus compound known for its unique properties, including its use as a flame retardant and its application in lithium-ion batteries. This compound is characterized by the presence of trifluoroethyl groups attached to a phosphate backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl phosphate typically involves the transesterification of tris(2,2,2-trifluoroethyl) phosphate. This process includes a selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols. The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale transesterification processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl phosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other groups in the presence of suitable reagents like DBU or lithium alkoxides.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, its structural analogs often participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
DBU and Lithium Alkoxides: Used for selective substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation, various oxidizing and reducing agents can be employed.
Major Products Formed:
Mixed Unsymmetric Phosphate Triesters: Formed through selective substitution reactions.
Scientific Research Applications
2,2,2-Trifluoroethyl phosphate has a wide range of applications in scientific research, including:
Biology and Medicine:
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in lithium-ion batteries, it acts as a flame retardant by reducing the flammability and vapor pressure of carbonate-based electrolytes. This is achieved by increasing the viscosity and lowering the dielectric constant of the solvents .
Comparison with Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
- Tris(trimethylsilyl) phosphite
Uniqueness: 2,2,2-Trifluoroethyl phosphate is unique due to its specific combination of trifluoroethyl groups and phosphate backbone, which imparts distinct flame-retardant properties and enhances its performance as an electrolyte additive in lithium-ion batteries .
Properties
IUPAC Name |
2,2,2-trifluoroethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVMZMGCPWFDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182329 | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-15-4 | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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